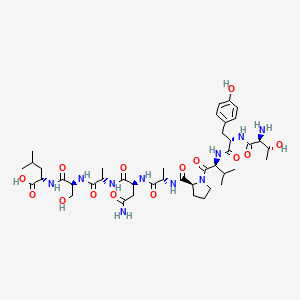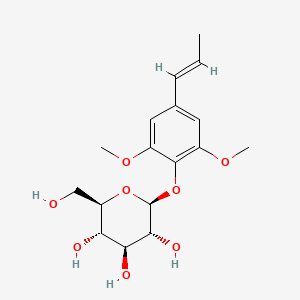
Acantrifoside E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acantrifoside E is a phenylpropanoid glycoside isolated from the stem bark of Acanthopanax trifoliatus, a plant belonging to the Araliaceae family. This compound is known for its unique chemical structure, which includes a glucopyranosyl moiety attached to a dimethoxypropenylphenol core . Acanthopanax trifoliatus is traditionally used in Southeast Asian folk medicine for its ginseng-like properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid glycosides.
Substitution: Various substituted phenylpropanoid glycosides.
Applications De Recherche Scientifique
Acantrifoside E has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenylpropanoid biosynthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a natural antioxidant.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Acantrifoside F: Another phenylpropanoid glycoside from Acanthopanax trifoliatus with similar structural features but different biological activities.
Eleutheroside E: A related compound with known antioxidant properties.
Quercitrin: A flavonoid glycoside with antioxidant and anti-inflammatory effects
Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H24O8 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1 |
Clé InChI |
ZDLGCAQIENQSSF-QIQYSRIJSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
SMILES canonique |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


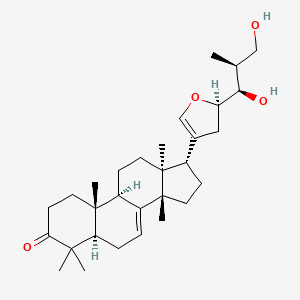
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
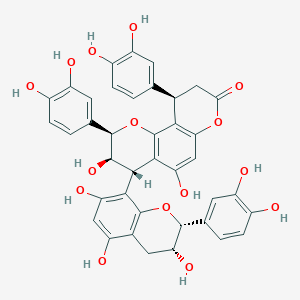
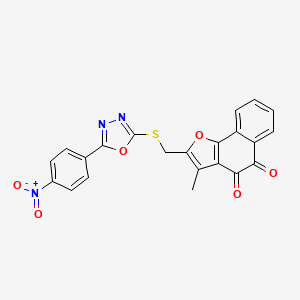
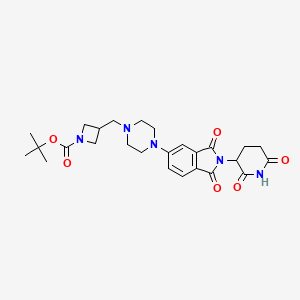

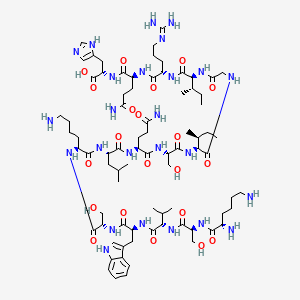
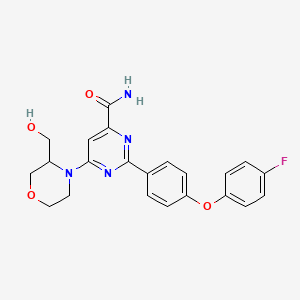
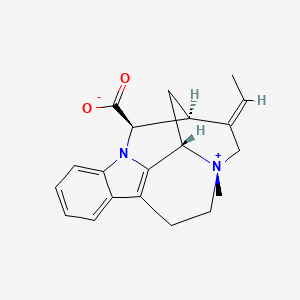
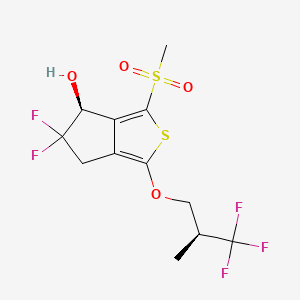
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
